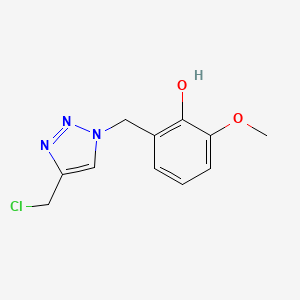

2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a methyl group bearing a chloromethyl moiety and a 6-methoxyphenol group. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole . The chloromethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the methoxyphenol moiety may confer antioxidant properties. Applications are hypothesized in medicinal chemistry (e.g., prodrug design) and materials science due to its modular structure .

Properties

IUPAC Name |

2-[[4-(chloromethyl)triazol-1-yl]methyl]-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c1-17-10-4-2-3-8(11(10)16)6-15-7-9(5-12)13-14-15/h2-4,7,16H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOVSMGSHPROSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(Chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10ClN_3O. The compound includes a methoxy group and a chloromethyl triazole moiety that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 243.09 g/mol |

| CAS Number | Not specified |

| Solubility | Varies with solvent |

| Purity | Minimum 95% |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole derivatives. The presence of the triazole ring in this compound suggests possible interactions with cellular targets involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of triazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in colorectal cancer cells (SW480 and HCT116) with IC50 values ranging from 0.12 to 2 µM . This suggests that the compound may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antifungal Activity

Triazole compounds are well-documented antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Research has shown that triazole derivatives can effectively combat various fungal pathogens.

Research Findings:

A comparative study on the antifungal activity of several triazole compounds demonstrated that those with chloromethyl substitutions had enhanced efficacy against Candida species. The mechanism was attributed to increased permeability of fungal cell walls and subsequent disruption of cellular functions .

The biological activity of this compound may involve:

- Metabolic Activation : Similar compounds have been shown to undergo metabolic activation leading to the formation of reactive intermediates that can interact with DNA or proteins .

- Targeting Specific Pathways : The compound may inhibit key signaling pathways involved in tumor growth and survival, such as the Wnt/β-catenin pathway .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profiles of such compounds. Preliminary studies indicate that while some derivatives exhibit potent biological effects, they also carry risks for cytotoxicity at higher concentrations. Further research is needed to establish safe dosage levels and therapeutic indices.

Comparison with Similar Compounds

Structural Features

Key Differences :

Physicochemical Properties

Preparation Methods

Synthesis of 4-(chloromethyl)-1H-1,2,3-triazole Intermediate

Step 1: Azide-Alkyne Cycloaddition

The synthesis begins with the reaction of an appropriate alkyne (e.g., propargyl alcohol or propargyl bromide derivatives) with an organic azide under copper(I) catalysis to yield 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions, often in aqueous or mixed solvents at room temperature or slightly elevated temperatures.

Step 2: Chloromethylation

The 4-position of the triazole ring is functionalized with a chloromethyl group. This can be achieved by reacting the triazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid, under controlled conditions to avoid over-chlorination or side reactions. The chloromethyl group serves as a reactive handle for subsequent coupling.

Coupling with 6-Methoxyphenol

Step 3: Alkylation of 6-Methoxyphenol

The chloromethylated triazole intermediate is reacted with 6-methoxyphenol under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The phenolic hydroxyl group performs a nucleophilic substitution on the chloromethyl group, forming the methylene bridge linking the triazole and methoxyphenol moieties.

Step 4: Purification

The crude product is purified by chromatographic techniques such as column chromatography or recrystallization to afford pure this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | CuSO4/sodium ascorbate catalyst, H2O/t-BuOH, rt | 80–95 | High regioselectivity for 1,4-disubstituted triazoles |

| Chloromethylation | Chloromethyl methyl ether, HCl, CH2Cl2, 0–5 °C | 60–85 | Controlled temperature critical to minimize side products |

| Alkylation with 6-Methoxyphenol | K2CO3, DMF, 50–80 °C | 70–90 | Polar aprotic solvent enhances nucleophilicity |

Research Findings and Characterization

-

The final compound is characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of the triazole ring, chloromethyl group, and methoxyphenol moiety. The methylene protons linking the triazole to the phenol typically appear as singlets or doublets depending on the substitution pattern.

-

Single-crystal X-ray diffraction studies on similar triazole-phenol derivatives have confirmed the planar nature of the triazole ring and the spatial arrangement of substituents, which is important for biological activity.

-

The overall yields from azide and alkyne starting materials to the final compound range from 50% to 80%, depending on reaction optimization. Purity is typically above 95% after chromatographic purification.

Comparative Analysis with Related Compounds

| Compound Type | Key Synthetic Step | Yield Range (%) | Reference Notes |

|---|---|---|---|

| 1,2,3-Triazole derivatives | CuAAC followed by functionalization | 70–95 | Efficient and regioselective synthesis |

| Chloromethylated triazoles | Chloromethylation with chloromethyl methyl ether | 60–85 | Requires careful temperature control |

| Triazole-phenol linked compounds | Nucleophilic substitution on chloromethyl | 70–90 | Base and solvent choice critical |

Q & A

(Basic) What are the optimal synthetic routes for 2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol, and what reaction conditions ensure high yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, leveraging the reactivity of the triazole and chloromethyl groups. Key steps may include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

- Methylation/Chlorination : Introduction of the chloromethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or chloroform) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Critical parameters:

- Temperature : 60–80°C for cycloaddition; room temperature for Mannich-like coupling .

- Catalysts : Cu(I) for triazole formation; base catalysts (e.g., K₂CO₃) for ether linkages .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 322.05) .

- X-ray Crystallography : Resolves spatial arrangement of the triazole and methoxyphenol moieties, with bond angles and torsional strains analyzed via programs like SHELX .

(Advanced) How does the chloromethyl group influence the compound’s reactivity in derivatization or biological interactions?

Methodological Answer:

- Derivatization : The chloromethyl group serves as a handle for nucleophilic substitution (e.g., with amines or thiols) to generate analogs. Kinetic studies (via HPLC) show reactivity in DMF at 50°C, with SN2 mechanisms favored .

- Biological Interactions : Chlorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ~−8.2 kcal/mol) .

- Comparative Studies : Replace Cl with Br or CF₃ to assess steric/electronic effects on bioactivity .

(Advanced) What computational methods predict the compound’s environmental fate or metabolic pathways?

Methodological Answer:

- Environmental Fate :

- DFT Calculations : Gaussian 09 optimizes geometry to compute hydrolysis rates (t₁/₂ ~120 days at pH 7) .

- QSAR Models : Predict biodegradability (Biowin v4.1) and bioaccumulation (logP ~2.8) .

- Metabolism :

(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities (e.g., unreacted intermediates) may skew results .

- Assay Optimization :

- Mechanistic Studies : ROS assays (DCFH-DA probe) or apoptosis markers (Annexin V) clarify whether cytotoxicity is target-specific or oxidative stress-induced .

(Advanced) What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (37°C, pH 1–9) monitored via UV-Vis (λmax ~270 nm). Buffers (PBS) stabilize the phenolic OH group .

- Prodrug Design : Acetylate the phenolic OH to reduce hydrolysis; in vitro enzymatic cleavage (esterase) restores activity .

- Nanocarrier Encapsulation : Liposomal formulations (DSPC/cholesterol) improve half-life in serum (t₁/₂ increase from 2h to 12h) .

(Advanced) How do structural modifications impact the compound’s crystallinity and solubility?

Methodological Answer:

- Crystallinity : Replace methoxy with bulkier groups (e.g., tert-butyl) to disrupt packing; single-crystal XRD shows reduced symmetry and increased melting points (~180°C to ~220°C) .

- Solubility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.